![molecular formula C6H14ClN B13088890 [(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride](/img/structure/B13088890.png)
[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride is a chemical compound with a unique structure characterized by a cyclopropyl ring substituted with a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride typically involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with a suitable amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a dehydrating agent and a solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and recrystallization to obtain the final product in a highly pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of [(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine: A simpler amine with a single methyl group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Cyclopropylamine: A cyclopropyl ring with an amine group.
Uniqueness
[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride is unique due to its specific substitution pattern on the cyclopropyl ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications.
Propriétés
Formule moléculaire |
C6H14ClN |
|---|---|
Poids moléculaire |
135.63 g/mol |
Nom IUPAC |
[(1S)-2,2-dimethylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-6(2)3-5(6)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Clé InChI |
QVXSSFDRTWSKEP-NUBCRITNSA-N |
SMILES isomérique |
CC1(C[C@@H]1CN)C.Cl |
SMILES canonique |
CC1(CC1CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



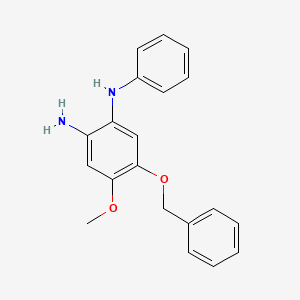

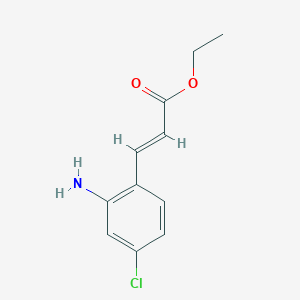
![4-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13088828.png)
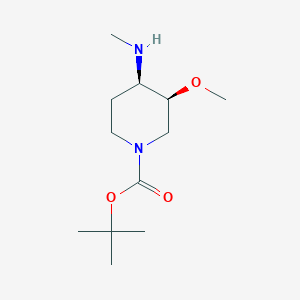
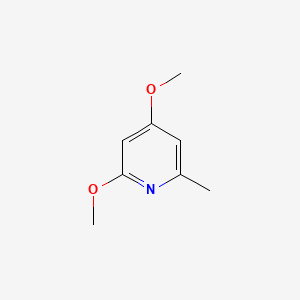
![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
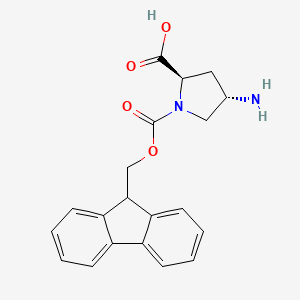

![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)

![7-Chloro-1,2-dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13088883.png)

